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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the rationale behind the

discontinuation of the clinical trial program for PF-05212377 (also known as SAM-760), a

selective 5-HT6 receptor antagonist developed by Pfizer for the treatment of mild-to-moderate

Alzheimer's disease (AD). The core of this analysis centers on the pivotal Phase 2 study

(NCT01712074), which was terminated due to futility. This document synthesizes publicly

available data from clinical trial registries, scientific publications, and regulatory sources to

provide a detailed overview for the scientific community.

Executive Summary
The development of PF-05212377 was halted following a pre-specified interim analysis of a

Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01712074). The trial

was stopped because it met the criteria for futility, indicating a low probability of achieving its

primary efficacy endpoint. The termination was not attributed to safety concerns. Data from the

interim analysis showed no significant cognitive or neuropsychiatric benefit of PF-05212377
over placebo in patients with mild-to-moderate Alzheimer's disease who were already receiving

stable donepezil therapy. This outcome contributed to a broader pattern of failures for 5-HT6

receptor antagonists in late-stage clinical development for AD, suggesting that this therapeutic

class may not be a viable approach for treating the disease.
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PF-05212377 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These

receptors are primarily expressed in the central nervous system, particularly in brain regions

associated with cognition and memory, such as the hippocampus and cortex.[2] The proposed

mechanism of action for 5-HT6 receptor antagonists in Alzheimer's disease is based on the

hypothesis that blocking these receptors enhances cholinergic and glutamatergic

neurotransmission, which are known to be impaired in AD. Preclinical studies suggested that

PF-05212377 could improve cognitive function.[3]

Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic AMP (cAMP).[2] This signaling cascade can influence the activity of various

downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity. The

antagonism of this pathway by drugs like PF-05212377 was expected to counteract some of

the neurochemical deficits observed in Alzheimer's disease.
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Caption: Simplified 5-HT6 Receptor Signaling Pathway.
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The Discontinued Phase 2 Clinical Trial
(NCT01712074)
The decision to terminate the development of PF-05212377 was based on the results of the

Phase 2 study B2081011, registered under the identifier NCT01712074.[4]

Experimental Protocol
The study was a randomized, 18-week, placebo-controlled, double-blind, parallel-group study

designed to evaluate the safety and efficacy of PF-05212377 in subjects with mild-to-moderate

Alzheimer's disease who had existing neuropsychiatric symptoms and were on a stable daily

dose of donepezil.

Patient Population:

Inclusion Criteria: Participants had a clinical diagnosis of probable AD with supporting brain

imaging. They also presented with neuropsychiatric symptoms, defined by a score of ≥ 10 on

the Neuropsychiatric Inventory (NPI). Patients were required to be on a stable dose of

donepezil (5 mg or 10 mg) for at least four months.

Exclusion Criteria: Patients with extreme agitation, aggression, or inability to complete the

cognitive assessments were excluded. Other exclusion criteria included the presence of

other major structural brain diseases or severe medical or psychiatric conditions.

Treatment:

Investigational Arm: PF-05212377 (30 mg, once daily)

Control Arm: Placebo

Background Therapy: All patients continued their stable dose of donepezil.

Endpoints:

Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment

Scale-cognitive subscale (13 items - ADAS-cog13) total score at Week 12.
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Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory

(NPI) total score at Week 12.

Statistical Analysis Plan: The study included a pre-specified interim analysis for futility or

efficacy to be conducted after approximately 180 subjects had completed the 12-week

treatment period. The futility criterion was based on the conditional power of the study to detect

a statistically significant difference in the primary endpoint.

Clinical Trial Workflow
The workflow of the NCT01712074 trial followed a standard parallel-group, randomized

controlled trial design.
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Caption: Workflow of the NCT01712074 Clinical Trial.
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Rationale for Discontinuation: Futility Analysis
The primary reason for the discontinuation of the PF-05212377 clinical trial program was the

outcome of the pre-specified interim futility analysis of the NCT01712074 study.

Concept of Futility Analysis
A futility analysis is an interim analysis in a clinical trial that assesses the probability of the trial

achieving its objectives. If this probability is found to be very low, the trial may be stopped early

for futility. This is done to prevent exposing participants to an ineffective treatment and to

conserve resources.

Futility Analysis in the PF-05212377 Trial
At the time of the interim analysis, 186 subjects had been randomized, and 163 had completed

the 12-week visit. The analysis of the primary and key secondary endpoints revealed that the

study had met the pre-specified criteria for futility.
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Caption: Logical Flow of the Futility Analysis.

Quantitative Data from the Discontinued Trial
The interim analysis of the NCT01712074 trial yielded the following key quantitative results,

which are summarized in the tables below.

Efficacy Outcomes
The efficacy data at week 12 showed no benefit of PF-05212377 compared to placebo. In fact,

the results numerically favored the placebo group for both the primary and key secondary

endpoints.

Endpoint
PF-05212377
(n=91)

Placebo (n=95)
Treatment
Difference
(95% CI)

p-value

ADAS-cog13

(Change from

Baseline)

0.70 0.43

NPI Total Score

(Change from

Baseline)

2.19 0.20

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12 (Interim Analysis). A

positive treatment difference favors placebo.

Safety and Tolerability
The safety profile of PF-05212377 was found to be comparable to placebo, and the trial's

termination was not due to safety concerns.

Adverse Event Category PF-05212377 (n=91) Placebo (n=95)

Any Adverse Event 46.2% 44.7%

Serious Adverse Events 5.5% (5 events) 3.2% (3 events)

Deaths 1 0
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Table 2: Summary of Adverse Events (Interim Analysis).

Conclusion and Broader Context
The discontinuation of the PF-05212377 clinical trial program due to futility was a significant

event in the landscape of Alzheimer's disease drug development. It underscored the challenges

of translating preclinical findings into clinical efficacy, particularly for novel therapeutic targets.

The failure of PF-05212377 was not an isolated incident for the 5-HT6 receptor antagonist

class. Other drugs with the same mechanism of action, such as idalopirdine and intepirdine,

also failed to demonstrate efficacy in large Phase 3 trials. This series of failures has led to a

general consensus in the scientific community that targeting the 5-HT6 receptor is unlikely to

be a successful strategy for the symptomatic treatment of Alzheimer's disease.

This technical guide provides a detailed rationale for the discontinuation of the PF-05212377
clinical trials, based on the publicly available data. The lack of efficacy, as determined by a pre-

specified futility analysis, was the sole driver for this decision. The data presented here can

serve as a valuable resource for researchers and drug developers in the field of

neurodegenerative diseases, offering insights into the complexities of clinical trial design and

the importance of interim analyses in making go/no-go decisions.
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To cite this document: BenchChem. [Rationale for the Discontinuation of PF-05212377
Clinical Trials: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822279#rationale-for-the-discontinuation-of-pf-
05212377-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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